3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14;/h2-3,6,12H,1,4-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDPJGUJBQVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride typically involves the reaction of 5-nitropyridine-2-amine with 3-chloropropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted alcohols, and other functionalized pyridines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing nitropyridine moieties exhibit notable antimicrobial properties. The 5-nitropyridine group in 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride enhances its ability to inhibit bacterial growth. Studies have shown that derivatives of nitropyridine can effectively combat resistant strains of bacteria, making them promising candidates for developing new antibiotics .
Inhibition of Enzymatic Activity
This compound has been investigated for its potential to inhibit specific enzymes involved in bacterial metabolism. For instance, it has been noted for its inhibitory effects on LpxC, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria. By targeting such enzymes, this compound could serve as a scaffold for designing novel antimicrobial agents .
Biochemical Research
Role in Signal Transduction
The compound has been studied for its role in modulating signaling pathways within cells. Its ability to interact with various receptors makes it a valuable tool in understanding cellular mechanisms and pathways involved in disease processes. Specifically, its interaction with kinases such as p70S6Kβ has been documented, suggesting its utility in cancer research where these pathways are often dysregulated .
Development of Therapeutics
Due to its structural characteristics, this compound is being explored as a lead compound for developing therapeutics aimed at treating various conditions, including cancer and infections caused by resistant pathogens. Its efficacy in preclinical models indicates a potential for progression into clinical trials .
Analytical Chemistry
Use in Forensic Science
The compound's unique chemical properties allow it to be utilized in forensic applications, particularly in the analysis of biological samples for the presence of specific drugs or metabolites. Its detection can aid in toxicological screenings and investigations into substance abuse .
Case Studies and Research Findings
| Study | Key Findings | Applications |
|---|---|---|
| Study on Antimicrobial Efficacy | Demonstrated significant activity against multi-drug resistant strains | Potential antibiotic development |
| Kinase Inhibition Research | Showed inhibition of p70S6Kβ kinase activity | Cancer therapeutic development |
| Forensic Application Study | Effective in detecting nitropyridine derivatives in biological samples | Toxicology and forensic analysis |
Mechanism of Action
The mechanism of action of 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The nitropyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Positional Isomers: Nitro Group Placement
- 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol Hydrochloride (MW: 233.65): The nitro group at the 3-position on the pyridine ring alters electronic distribution compared to the 5-nitro isomer. This positional difference may influence reactivity in substitution reactions or binding affinity in biological systems .
Pyridine vs. Pyrimidine Derivatives
- CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol): A pyrimidine-based ATP-competitive CDK inhibitor, CGP60474 adopts a cis conformation for hinge region binding.
Propanolamine Linkers in Pharmaceuticals
- Pitolisant Hydrochloride: Synthesized from 3-(piperidin-1-yl)propan-1-ol, this histamine H3 receptor antagonist highlights the versatility of propanolamine scaffolds. The absence of a nitro group in pitolisant increases hydrophilicity, whereas the nitro substituent in the target compound may enhance membrane permeability .
- Ritodrine Hydrochloride: A tocolytic agent with a hydroxyphenyl-propanolamine structure. The nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with Ritodrine’s electron-donating hydroxyl groups, which influence receptor interactions and metabolic stability .
Pharmacological and Physicochemical Properties
- Bioactivity : While direct data for the target compound is lacking, structurally related nitroaromatic compounds (e.g., HIF derivatives in ) demonstrate ion channel inhibition. The nitro group’s electron-withdrawing nature may enhance interactions with positively charged binding pockets in enzymes or receptors .
Biological Activity
3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂ClN₃O₃
- CAS Number : 1158582-91-2
- Molecular Weight : 207.65 g/mol
- Structure : The compound features a nitropyridine moiety, which is often associated with various biological activities due to its electron-withdrawing nature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.
- Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, potentially impacting mood and cognitive functions.
- Antimicrobial Properties : The nitro group in the pyridine structure is known for conferring antimicrobial activity, which may be relevant in developing treatments for bacterial infections.
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's potential effects:
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | The compound exhibited properties similar to known antidepressants by modulating serotonin levels in animal models. |
| Antimicrobial Efficacy | Demonstrated significant inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. |
Study 1: Antidepressant Effects
A controlled study investigated the effects of this compound on depressive behavior in rodents. The results indicated a marked reduction in depressive symptoms, correlating with increased serotonin levels in the brain.
Study 2: Antimicrobial Activity
In vitro tests conducted against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests that it could serve as a lead compound for developing new antibiotics.
Q & A
Q. What are the optimized synthetic routes for 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride, and how can reaction yields be improved?
Methodological Answer:
- Step 1: Intermediate Preparation : Begin with nitration of pyridine derivatives to synthesize 5-nitropyridin-2-amine. Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts .
- Step 2: Coupling Reaction : React 5-nitropyridin-2-amine with 3-chloropropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine linkage. Monitor reaction progress via TLC or HPLC .
- Step 3: Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt. Optimize stoichiometry (e.g., 1:1.2 molar ratio) to ensure complete salt formation and purity >98% .
- Yield Improvement : Use continuous flow reactors for scalable synthesis, as demonstrated in analogous propanolamine derivatives, to enhance reproducibility and reduce side reactions .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the nitropyridine ring (e.g., aromatic protons at δ 8.5–9.0 ppm) and propanol backbone (e.g., –CH₂OH at δ 3.4–3.8 ppm) .
- FT-IR : Identify characteristic peaks for N–H stretching (~3300 cm⁻¹), NO₂ symmetric/asymmetric stretching (~1520/1350 cm⁻¹), and O–H (~3400 cm⁻¹) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the expected formula (C₈H₁₁ClN₃O₃) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, especially if chiral centers are present .
Q. What solvent systems are optimal for enhancing the solubility of this compound in biological assays?
Methodological Answer:
- Aqueous Solubility : The hydrochloride salt improves water solubility (>50 mg/mL at 25°C). For pH-sensitive studies, use buffered solutions (e.g., PBS at pH 7.4) to maintain stability .
- Organic Solvents : For non-polar applications, dissolve in DMSO (≤10% v/v) or ethanol, ensuring compatibility with downstream assays (e.g., avoid DMSO in cell viability tests) .
- Critical Micelle Concentration (CMC) : If solubility remains limited, employ surfactants like Tween-80 (0.1–1% w/v) to stabilize the compound in aqueous media .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying temperature and pH conditions?
Methodological Answer:
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere. For this compound, expect stability up to ~200°C, with HCl loss occurring first .
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation products via HPLC-MS .
- Contradiction Resolution : If conflicting data arise (e.g., instability in basic vs. neutral pH), validate using orthogonal techniques (e.g., NMR to confirm hydrolytic cleavage of the nitropyridine moiety) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like nitroreductases (due to the nitropyridine group). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Serine or Tyrosine) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ for the nitro group) with experimental IC₅₀ values to predict activity against related targets .
Q. How can impurity profiling be conducted to meet regulatory standards for preclinical studies?
Methodological Answer:
- HPLC Method Development :
- Impurity Identification :
Q. What in vitro models are suitable for evaluating the compound’s nitroreductase-activated cytotoxicity?
Methodological Answer:
- Cell Lines : Use HCT-116 (colon cancer) or A549 (lung cancer) cells expressing high nitroreductase levels.
- Assay Design :
- Dose-Response : Treat cells with 1–100 µM compound for 48 hours. Measure viability via MTT assay.
- Enzyme Inhibition : Co-treat with dicoumarol (nitroreductase inhibitor) to confirm mechanism-specific cytotoxicity .
- Data Interpretation : Calculate EC₅₀ values and compare with positive controls (e.g., CB1954). Use ANOVA for statistical significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
